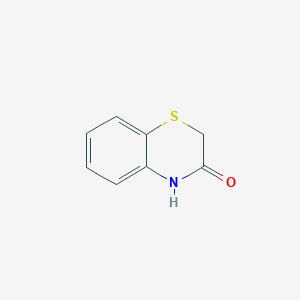

2H-1,4-Benzothiazin-3(4H)-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4H-1,4-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c10-8-5-11-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFMIJNXNMDHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201355 | |

| Record name | 4H-1,4-Benzothiazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5325-20-2 | |

| Record name | 2H-1,4-Benzothiazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5325-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1,4-Benzothiazin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005325202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5325-20-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1,4-Benzothiazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1,4-benzothiazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4H-1,4-BENZOTHIAZIN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W89RAU9XR5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2H-1,4-Benzothiazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic scaffold, 2H-1,4-benzothiazin-3(4H)-one. This core structure is of significant interest in medicinal chemistry, serving as a key building block for the development of a wide range of biologically active compounds. This document outlines a common and effective synthetic protocol and details the standard methods for its characterization.

Synthesis of 2H-1,4-Benzothiazin-3(4H)-one

The synthesis of 2H-1,4-benzothiazin-3(4H)-one is most commonly achieved through the condensation reaction of 2-aminothiophenol with a suitable C2-electrophile, such as chloroacetic acid or chloroacetyl chloride. The following section provides a detailed experimental protocol for a widely used method.

Synthetic Scheme

The reaction proceeds via an initial S-alkylation of the thiophenol, followed by an intramolecular cyclization through acylation of the amino group to form the six-membered heterocyclic ring.

Caption: General synthetic scheme for 2H-1,4-benzothiazin-3(4H)-one.

Experimental Protocol

This protocol describes the synthesis of 2H-1,4-benzothiazin-3(4H)-one from 2-aminothiophenol and chloroacetic acid.

Materials:

-

2-Aminothiophenol

-

Chloroacetic acid

-

Ethanol

-

Sodium hydroxide (for neutralization, if necessary)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol (1 equivalent) in ethanol.

-

Addition of Reagent: To this solution, add chloroacetic acid (1 equivalent).

-

Reaction: Heat the reaction mixture to reflux and maintain it for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If the solution is acidic, it can be neutralized with a dilute solution of sodium hydroxide.

-

Isolation of Crude Product: The product often precipitates out of the solution upon cooling. The crude product can be isolated by vacuum filtration and washed with cold water.

-

Purification: The crude 2H-1,4-benzothiazin-3(4H)-one is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure product.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Characterization of 2H-1,4-Benzothiazin-3(4H)-one

The structural confirmation and purity assessment of the synthesized 2H-1,4-benzothiazin-3(4H)-one are performed using a combination of spectroscopic and physical methods.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized compound.

Caption: Workflow for the characterization of 2H-1,4-benzothiazin-3(4H)-one.

Physical and Spectroscopic Data

The following tables summarize the key characterization data for 2H-1,4-benzothiazin-3(4H)-one.

Table 1: Physical Properties

| Property | Value |

| Molecular Formula | C₈H₇NOS |

| Molecular Weight | 165.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 176-178 °C[1] |

Table 2: Spectroscopic Data

| Technique | Key Features and Expected Values |

| Infrared (IR) | - N-H stretch: ~3200-3400 cm⁻¹ - C=O stretch (amide): ~1660-1680 cm⁻¹[2] - C-H aromatic stretch: ~3000-3100 cm⁻¹ - C-S stretch: ~600-800 cm⁻¹ |

| ¹H NMR | - Aromatic protons: δ ~6.8-7.5 ppm (multiplet, 4H) - N-H proton: δ ~10.5 ppm (singlet, 1H) - CH₂ protons: δ ~3.5 ppm (singlet, 2H) |

| ¹³C NMR | - C=O carbon: ~165 ppm - Aromatic carbons: ~115-140 ppm - CH₂ carbon: ~30 ppm |

| Mass Spectrometry | - Molecular ion peak (M⁺): m/z = 165 |

Applications in Drug Development

The 2H-1,4-benzothiazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry. Derivatives of this core have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

-

Acetylcholinesterase Inhibition: For the potential treatment of Alzheimer's disease[2][3].

-

Antimicrobial and Antifungal Activity [4].

-

Calcium Channel Blockade .

-

Anti-inflammatory Properties .

The versatile synthetic handles on the benzothiazine ring, particularly at the N-4 position and on the aromatic ring, allow for the generation of diverse chemical libraries for drug discovery campaigns.

This guide provides a foundational understanding of the synthesis and characterization of 2H-1,4-benzothiazin-3(4H)-one. Researchers can utilize this information as a starting point for their own synthetic endeavors and for the development of novel therapeutic agents based on this valuable heterocyclic core.

References

An In-depth Technical Guide to the Physicochemical Properties of 2H-1,4-Benzothiazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties, synthesis, and characterization of 2H-1,4-Benzothiazin-3(4H)-one. This heterocyclic scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential applications in neurodegenerative diseases and oncology.

Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NOS | |

| Molecular Weight | 165.21 g/mol | |

| CAS Number | 5325-20-2 | |

| Melting Point | 176-178 °C | |

| Appearance | White to off-white crystalline solid | General Observation |

| Purity | >97% | |

| Computed LogP | 0.1 (for 1,1-dioxide derivative) | [1] |

| Solubility | Soluble in DMSO and other organic solvents | [2] |

Experimental Protocols

The synthesis of the 2H-1,4-Benzothiazin-3(4H)-one core is most commonly achieved through the condensation of 2-aminothiophenol with an appropriate C2 electrophile. The following protocol is a representative method adapted from procedures described in the literature for the synthesis of benzothiazine derivatives.[3][4]

Synthesis of 2H-1,4-Benzothiazin-3(4H)-one via Condensation

This procedure details the cyclization reaction between 2-aminothiophenol and chloroacetyl chloride.

Materials:

-

2-Aminothiophenol

-

Chloroacetyl chloride

-

Anhydrous diethyl ether or a similar inert solvent

-

Triethylamine or another suitable base

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-aminothiophenol (1.0 eq) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: To the cooled solution, add triethylamine (1.1 eq) to act as a base. Subsequently, add a solution of chloroacetyl chloride (1.05 eq) in anhydrous diethyl ether dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol to obtain 2H-1,4-Benzothiazin-3(4H)-one as a crystalline solid.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2]

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of 2H-1,4-Benzothiazin-3(4H)-one and its derivatives.

Caption: General workflow for synthesis and analysis.

Biological Activity Context

While a definitive signaling pathway for the parent 2H-1,4-Benzothiazin-3(4H)-one is not extensively detailed, its derivatives have shown significant biological activities. Notably, various substituted benzothiazinones have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease.[2][5] The core structure serves as a crucial pharmacophore that can be modified to interact with the active sites of various enzymes. For instance, molecular docking studies of certain derivatives have shown π–π stacking interactions between the benzothiazine ring system and key amino acid residues like Trp286 in the AChE active site.[2] The broader benzothiazine class has also been investigated for activities such as calcium and calmodulin antagonism, antibacterial properties, and as tyrosine kinase inhibitors.[6]

The diagram below conceptualizes the inhibitory action of a benzothiazine derivative on a target enzyme, a common mechanism explored in drug development.

Caption: Enzyme inhibition by a benzothiazine derivative.

References

- 1. 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide | C8H7NO3S | CID 1490926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cbijournal.com [cbijournal.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Benzoyl-2H-1,4-benzothiazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 2H-1,4-Benzothiazin-3(4H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of various 2H-1,4-Benzothiazin-3(4H)-one derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its wide range of biological activities, including potential applications in the development of novel therapeutics. This document summarizes key crystallographic data, details experimental protocols for their synthesis and structural determination, and visualizes a key mechanism of action.

Crystallographic Data of 2H-1,4-Benzothiazin-3(4H)-one Derivatives

The following tables summarize the crystallographic data for several 2H-1,4-Benzothiazin-3(4H)-one derivatives, providing a comparative overview of their structural parameters.

Table 1: Crystal Data and Structure Refinement for Selected Derivatives

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |

| 2-Benzoyl-2H-1,4-benzothiazin-3(4H)-one[1] | C₁₅H₁₁NO₂S | 269.31 | Monoclinic | P2₁/c | 9.1323(3) | 15.2893(4) | 10.5214(4) | 90 | 114.669(1) | 90 | 1334.99(8) | 4 |

| 2-(4-Chlorobenzoylmethyl)-2H-1,4-benzothiazin-3(4H)-one | C₁₆H₁₂ClNO₂S | 317.78 | Triclinic | P-1 | 7.7273(19) | 8.649(2) | 12.298(3) | 82.032(3) | 72.349(2) | 68.829(3) | 730.0(3) | 2 |

| 4-(Prop-2-ynyl)-2H-1,4-benzothiazin-3(4H)-one | C₁₁H₉NOS | 203.25 | Monoclinic | P2₁/n | 9.005(2) | 10.889(3) | 10.341(3) | 90 | 104.565(7) | 90 | 981.3(4) | 4 |

| (2Z)-2-Benzylidene-4-(prop-2-yn-1-yl)-2H-1,4-benzothiazin-3(4H)-one | C₁₈H₁₃NOS | 291.35 | Orthorhombic | Pbca | 9.0254(13) | 7.7388(12) | 42.488(7) | 90 | 90 | 90 | 2967.6(8) | 8 |

Experimental Protocols

Synthesis of 2H-1,4-Benzothiazin-3(4H)-one Derivatives

The synthesis of these derivatives often involves multi-step reactions. A general overview of the synthetic strategies is provided below.

A common method for the synthesis of the 2H-1,4-benzothiazin-3(4H)-one core involves the reaction of 2-aminothiophenol with a suitable carboxylic acid or its derivative.[2] For instance, the synthesis of 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid involved the initial preparation of ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate, followed by hydrolysis.

In a specific example, the synthesis of a series of thiadiazole hybrid compounds with benzothiazine derivatives was achieved through a nucleophilic substitution reaction between thiadiazole ring derivatives and a 6-(2-chloroacetyl)-2H-benzo[b][3][4]thiazin-3(4H)-one molecule.[5] The reaction mixture, containing the reactants and potassium carbonate in acetone, was refluxed overnight.[5] The resulting product was then purified by recrystallization from ethanol.[5]

Crystal Growth and X-ray Diffraction Analysis

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

For the X-ray structure determination, a single crystal of suitable dimensions is mounted on a diffractometer. Data collection is performed at a specific temperature, often at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations. A monochromatic X-ray source, such as Mo Kα or Cu Kα radiation, is used. The diffraction data are collected using techniques like ω-scans.

The collected data are then processed, which includes corrections for Lorentz and polarization effects, and an absorption correction is applied. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.

Biological Activity and Signaling Pathway

Certain 2H-1,4-Benzothiazin-3(4H)-one derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine.[5] The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

The proposed mechanism of action involves the binding of the benzothiazine derivative to the active site of the AChE enzyme, thereby preventing acetylcholine from being hydrolyzed. This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which can help to improve cognitive function.

Caption: Acetylcholinesterase Inhibition Pathway by 2H-1,4-Benzothiazin-3(4H)-one Derivatives.

Conclusion

The crystal structure analysis of 2H-1,4-Benzothiazin-3(4H)-one derivatives provides valuable insights into their three-dimensional architecture, which is fundamental for understanding their structure-activity relationships. The detailed experimental protocols offer a foundation for the synthesis and characterization of new derivatives. Furthermore, the elucidation of their mechanism of action, such as the inhibition of acetylcholinesterase, opens avenues for the rational design of novel therapeutic agents for neurodegenerative diseases and other conditions. This guide serves as a comprehensive resource for researchers in the field of medicinal chemistry and drug development.

References

- 1. 2-Benzoyl-2H-1,4-benzothiazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectroscopic Profile of 2H-1,4-Benzothiazin-3(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2H-1,4-Benzothiazin-3(4H)-one (CAS No. 5325-20-2). The information presented herein is essential for the identification, characterization, and quality control of this important structural motif found in various biologically active molecules. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 2H-1,4-Benzothiazin-3(4H)-one, a compound with the molecular formula C₈H₇NOS and a molecular weight of 165.21 g/mol .[1][2]

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.4 | Singlet | 1H | N-H |

| ~7.0-7.5 | Multiplet | 4H | Aromatic C-H |

| ~3.5 | Singlet | 2H | S-CH₂ |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. Data is compiled from typical values for this structural class.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type |

| ~165 | C=O (Amide) |

| ~138 | Aromatic C (quaternary) |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~124 | Aromatic CH |

| ~117 | Aromatic CH |

| ~116 | Aromatic C (quaternary) |

| ~29 | S-CH₂ |

Note: These are approximate chemical shifts. For precise assignments, 2D NMR experiments such as HSQC and HMBC are recommended.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~1670 | Strong | C=O Stretch (Amide I) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1400 | Medium | C-N Stretch |

| ~750 | Strong | Aromatic C-H Bend (ortho-disubstituted) |

Note: The appearance of IR spectra can be influenced by the sampling method (e.g., KBr pellet, thin film).

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 165 | High | [M]⁺ (Molecular Ion) |

| 137 | Moderate | [M-CO]⁺ |

| 109 | Moderate | [M-CO-CO]⁺ or [M-C₂H₂O₂]⁺ |

Note: Fragmentation patterns can vary based on the ionization technique employed (e.g., Electron Impact, Chemical Ionization).

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. Below are standardized protocols for NMR, IR, and MS analysis of solid organic compounds like 2H-1,4-Benzothiazin-3(4H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-20 mg of the solid sample and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3] Ensure the solid is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay (typically 1-5 seconds), and the number of scans (usually 8 to 64 for good signal-to-noise).

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each unique carbon.[4][5] Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a potentially longer relaxation delay are often necessary to obtain a spectrum with an adequate signal-to-noise ratio.[4]

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The spectrum is then referenced to the solvent peak or TMS. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Solid Sample (Thin Film Method)

-

Sample Preparation: Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[6][7]

-

Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.[6]

-

Background Spectrum: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Spectrum Acquisition: Run the analysis of the sample. The resulting interferogram is converted to a spectrum via Fourier transformation.[8] The spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: After analysis, thoroughly clean the salt plate with an appropriate solvent to remove all traces of the sample.

Mass Spectrometry (MS)

Electron Impact (EI) Ionization

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe. The sample is then heated in a vacuum to induce vaporization.[9][10]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[9][10]

-

Fragmentation: The molecular ion is often energetically unstable and can fragment into smaller, charged ions and neutral radicals or molecules. This fragmentation pattern is characteristic of the molecule's structure.

-

Mass Analysis: The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[10]

-

Detection: The separated ions are detected, and their abundance is recorded. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound.

References

- 1. 4H-1,4-Benzothiazin-3-one | C8H7NOS | CID 21396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. bhu.ac.in [bhu.ac.in]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. mse.washington.edu [mse.washington.edu]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. youtube.com [youtube.com]

The Dawn of a Scaffold: An In-depth Technical Guide to the Discovery and History of 1,4-Benzothiazines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzothiazine scaffold, a heterocyclic motif featuring a benzene ring fused to a thiazine ring, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional conformation, characterized by a fold along the nitrogen-sulfur axis, imparts a diverse range of biological activities, making it a cornerstone for the development of novel therapeutics.[1] This technical guide delves into the discovery and rich history of 1,4-benzothiazine scaffolds, providing a comprehensive overview of their synthesis, natural occurrence, and the evolution of their therapeutic applications. We will explore key milestones, from their initial synthesis to their identification as crucial components of natural pigments and their current status as promising scaffolds in drug discovery.

A Historical Perspective: The Unveiling of the 1,4-Benzothiazine Core

The journey of the 1,4-benzothiazine scaffold begins in the early 20th century, a period of burgeoning exploration in heterocyclic chemistry. While related structures like phenothiazine were known since 1883, the first documented synthesis of a 1,4-benzothiazine derivative is credited to M. Claasz in 1912. His pioneering work involved the reaction of 2-aminothiophenol with carbon disulfide, which laid the foundational stone for the synthetic chemistry of this versatile scaffold.

Parallel to its synthetic discovery, the 1,4-benzothiazine core was also being unraveled in the realm of natural products. It was identified as the fundamental structural unit of pheomelanins, the pigments responsible for red and yellow hair and skin tones.[2] This discovery highlighted the biological significance of the scaffold and spurred further investigation into its properties and functions.

The mid-20th century saw a surge in research on 1,4-benzothiazine derivatives, leading to the discovery of their wide-ranging pharmacological activities. This era marked the beginning of their journey as a "privileged scaffold" in medicinal chemistry, with researchers uncovering their potential as antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents.

Synthetic Strategies: Building the 1,4-Benzothiazine Core

The versatility of the 1,4-benzothiazine scaffold is mirrored in the diverse synthetic routes developed for its construction. The most prevalent and historically significant starting material is 2-aminothiophenol.

The Workhorse Reaction: 2-Aminothiophenol and β-Dicarbonyl Compounds

A cornerstone in the synthesis of 1,4-benzothiazines is the condensation reaction between 2-aminothiophenol and β-dicarbonyl compounds (such as β-ketoesters and β-diketones). This reaction, often carried out under oxidative conditions, proceeds through the formation of an enaminone intermediate, followed by an intramolecular cyclization to yield the 2,3-disubstituted 4H-1,4-benzothiazine.[3][4]

Experimental Protocol: Synthesis of 2,3-Disubstituted 4H-1,4-Benzothiazines [3]

-

Reactants:

-

Substituted 2-aminobenzenethiol (10 mmol)

-

β-diketone/β-ketoester (10 mmol)

-

Dimethyl sulfoxide (DMSO) as solvent and oxidizing agent.

-

-

Procedure:

-

A mixture of the substituted 2-aminobenzenethiol and the β-dicarbonyl compound is dissolved in DMSO.

-

The reaction mixture is heated at a specified temperature (often around 100-120 °C) for a period ranging from 30 minutes to a few hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice.

-

The precipitated solid is collected by filtration, washed with water, and then with a 50% ethanol solution.

-

The crude product is purified by recrystallization from ethanol.

-

Modern Methodologies

In recent years, a plethora of innovative and efficient methods for the synthesis of 1,4-benzothiazines have been developed, focusing on green chemistry principles, novel catalysts, and diverse starting materials. These include:

-

Microwave-assisted synthesis: This technique significantly reduces reaction times and often improves yields.[3]

-

Catalytic approaches: A variety of catalysts, including Lewis acids, solid supports, and nanocatalysts, have been employed to enhance the efficiency and selectivity of the cyclization reactions.[4]

-

Multi-component reactions: One-pot syntheses involving multiple starting materials have been devised to streamline the synthetic process.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of various 1,4-benzothiazine derivatives.

| Entry | R1 | R2 | R3 | Yield (%) | Reference |

| 1 | H | CH3 | COOC2H5 | 92 | [5] |

| 2 | Cl | CH3 | COOC2H5 | 85 | [5] |

| 3 | OCH3 | CH3 | COOC2H5 | 88 | [5] |

| 4 | H | C6H5 | COCH3 | 90 | [3] |

| 5 | Br | C6H5 | COCH3 | 87 | [3] |

| Table 1: Synthesis of 2,3-disubstituted 4H-1,4-benzothiazines via condensation of 2-aminothiophenols and β-ketoesters. |

| Compound | Cell Line | IC50 (µM) | Reference |

| Derivative A | HT-29 (Colon) | 7.5 | [6] |

| Derivative B | A549 (Lung) | 10.2 | [7] |

| Derivative C | MCF-7 (Breast) | 5.8 | [8] |

| Derivative D | HepG2 (Liver) | 12.1 | [9] |

| Derivative E | U87 (Glioblastoma) | 3.2 | [2] |

| Table 2: In vitro anticancer activity of selected 1,4-benzothiazine derivatives. |

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Derivative F | S. aureus | 16 | [10] |

| Derivative G | E. coli | 32 | [10] |

| Derivative H | P. aeruginosa | 64 | [11] |

| Derivative I | B. subtilis | 8 | [12] |

| Table 3: Minimum Inhibitory Concentration (MIC) of selected 1,4-benzothiazine derivatives against various bacterial strains. |

Biological Activities and Signaling Pathways

1,4-Benzothiazine derivatives exhibit a remarkable spectrum of biological activities, a testament to their ability to interact with a variety of biological targets.

Anticancer Activity

A significant area of research has focused on the anticancer potential of 1,4-benzothiazines. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the colon, lung, breast, and liver.[6][7][8][9] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways crucial for cancer cell survival and proliferation.

One of the prominent pathways targeted by 1,4-benzothiazine derivatives is the PI3K/Akt/mTOR pathway . This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, survival, and metabolism. Certain benzothiazole derivatives, structurally similar to 1,4-benzothiazines, have been shown to inhibit PI3K and Akt, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells.[2]

Another critical pathway implicated in cancer and targeted by these scaffolds is the Mitogen-Activated Protein Kinase (MAPK) pathway . This pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Benzothiazole derivatives have been developed as inhibitors of key kinases within this pathway, such as p38α MAPK, demonstrating their potential to disrupt oncogenic signaling.[13]

References

- 1. 1,4-Benzothiazines-A Biologically Attractive Scaffold [pubmed.ncbi.nlm.nih.gov]

- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter [frontiersin.org]

- 11. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 1,4-Benzothiazine Derivatives: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzothiazine scaffold, a heterocyclic motif composed of a benzene ring fused to a thiazine ring, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional conformation, characterized by a fold along the nitrogen-sulfur axis, imparts a wide range of pharmacological properties, making it a versatile template for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of 1,4-benzothiazine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. Experimental methodologies for key assays are detailed, and relevant signaling pathways are illustrated to provide a comprehensive resource for researchers in the field.

Anticancer Activity

1,4-benzothiazine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis through the intrinsic mitochondrial pathway.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative 1,4-benzothiazine derivatives against various cancer cell lines.

| Compound ID/Reference | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indole based hydrazine carboxamide scaffold 12 | HT29 (Colon) | 0.015 | [1] |

| Indole based hydrazine carboxamide scaffold 12 | H460 (Lung) | 0.28 | [1] |

| Indole based hydrazine carboxamide scaffold 12 | A549 (Lung) | 1.53 | [1] |

| Indole based hydrazine carboxamide scaffold 12 | MDA-MB-231 (Breast) | 0.68 | [1] |

| Chlorobenzyl indole semicarbazide benzothiazole 55 | HT-29 (Colon) | 0.024 | [1] |

| Chlorobenzyl indole semicarbazide benzothiazole 55 | H460 (Lung) | 0.29 | [1] |

| Chlorobenzyl indole semicarbazide benzothiazole 55 | A549 (Lung) | 0.84 | [1] |

| Chlorobenzyl indole semicarbazide benzothiazole 55 | MDA-MB-231 (Breast) | 0.88 | [1] |

| Naphthalimide derivative 66 | HT-29 (Colon) | 3.72 ± 0.3 | [1] |

| Naphthalimide derivative 66 | A549 (Lung) | 4.074 ± 0.3 | [1] |

| Naphthalimide derivative 66 | MCF-7 (Breast) | 7.91 ± 0.4 | [1] |

| Naphthalimide derivative 67 | HT-29 (Colon) | 3.47 ± 0.2 | [1] |

| Naphthalimide derivative 67 | A549 (Lung) | 3.89 ± 0.3 | [1] |

| Naphthalimide derivative 67 | MCF-7 (Breast) | 5.08 ± 0.3 | [1] |

| Pyridine containing pyrimidine derivative 34 | Colo205 (Colon) | 5.04 | [1] |

| Pyridine containing pyrimidine derivative 34 | U937 (Lymphoma) | 13.9 | [1] |

| Pyridine containing pyrimidine derivative 34 | MCF-7 (Breast) | 30.67 | [1] |

| Pyridine containing pyrimidine derivative 34 | A549 (Lung) | 30.45 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[2][3][4][5]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

1,4-Benzothiazine derivative (test compound)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (typically 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the 1,4-benzothiazine derivative in culture medium. After the initial 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the treatment period, carefully remove the medium containing the compound. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate the plate for 2 to 4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]

-

Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[5]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Intrinsic Apoptosis

Many 1,4-benzothiazine derivatives induce apoptosis in cancer cells through the mitochondrial or intrinsic pathway.[6][7][8][9] This process involves the activation of a cascade of caspases, which are cysteine-aspartic proteases that execute programmed cell death.

Caption: Intrinsic apoptosis pathway induced by 1,4-benzothiazine derivatives.

Antimicrobial Activity

Derivatives of 1,4-benzothiazine have shown significant activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,4-benzothiazine derivatives against various microbial strains.

| Compound ID/Reference | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| IVa | Escherichia coli MTCC 2939 | 58-158 | Fusarium oxysporum MTCC 1755 | 142-151 | [10][11] |

| IVa | Bacillus subtilis MTCC 441 | 41-124 | Aspergillus niger MTCC 281 | 59-78 | [10][11] |

| IVa | Streptomyces griseus MTCC 1998 | 85-128 | Rhizopus stolonifer MTCC 2591 | 85-118 | [10][11] |

| 7b | Staphylococcus aureus (Susceptible, MRSA, MDRSA) | 16 | - | - | [12] |

| 7h | Staphylococcus aureus (Susceptible, MRSA, MDRSA) | 8 | - | - | [12] |

| 33 | Bacillus subtilis | 25-50 | - | - | [13] |

| 38 | Bacillus subtilis | 25-50 | - | - | [13] |

| 43 | Bacillus subtilis | 25-50 | - | - | [13] |

| 58 | Bacillus subtilis | 25-50 | - | - | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

1,4-Benzothiazine derivative (test compound)

-

Sterile 96-well microtiter plates

-

Positive control antibiotic (e.g., ampicillin, vancomycin)

-

Negative control (broth only)

-

Inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

-

Compound Preparation: Prepare a stock solution of the 1,4-benzothiazine derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate to achieve a range of concentrations.

-

Inoculation: Add a standardized inoculum of the microorganism to each well containing the diluted compound, as well as to the positive and negative control wells. The final volume in each well is typically 100-200 µL.

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells for turbidity. The lowest concentration with no visible growth is recorded as the MIC.

Anti-inflammatory Activity

Several 1,4-benzothiazine derivatives have exhibited potent anti-inflammatory properties, often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and the NF-κB pathway.[16][17][18][19][20][21]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely used model to screen for the acute anti-inflammatory activity of new compounds.

Materials:

-

Wistar or Sprague-Dawley rats

-

1,4-Benzothiazine derivative (test compound)

-

Carrageenan solution (1% w/v in sterile saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Pletysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound, standard drug, or vehicle to different groups of rats via an appropriate route (e.g., oral gavage) one hour before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Signaling Pathway: NF-κB Inhibition

The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes, including COX-2 and iNOS. Inhibition of the NF-κB signaling pathway is a key mechanism for the anti-inflammatory effects of some 1,4-benzothiazine derivatives.[17][22][23]

Caption: Inhibition of the NF-κB signaling pathway by 1,4-benzothiazine derivatives.

Neuroprotective Activity

Emerging evidence suggests that 1,4-benzothiazine derivatives possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. Their mechanisms of action may involve antioxidant effects and modulation of neuronal signaling pathways.[20][24][25][26][27]

Experimental Protocol: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Brain Slices

This in vitro model mimics the ischemic conditions of a stroke to evaluate the neuroprotective effects of compounds.[24]

Materials:

-

Rat or mouse brain slices

-

Artificial cerebrospinal fluid (aCSF), both oxygenated (95% O₂/5% CO₂) and deoxygenated (95% N₂/5% CO₂)

-

Glucose-free aCSF

-

1,4-Benzothiazine derivative (test compound)

-

Lactate dehydrogenase (LDH) assay kit

Procedure:

-

Brain Slice Preparation: Prepare acute brain slices from rats or mice and allow them to recover in oxygenated aCSF.

-

OGD Induction: Induce ischemia-like conditions by incubating the brain slices in deoxygenated, glucose-free aCSF for a specific duration (e.g., 30-60 minutes).

-

Compound Treatment: The 1,4-benzothiazine derivative can be applied before, during, or after the OGD period.

-

Reperfusion: Simulate reperfusion by returning the brain slices to oxygenated aCSF containing glucose.

-

Assessment of Neuronal Damage: Assess neuronal injury by measuring the release of LDH into the incubation medium, which is an indicator of cell death.

-

Data Analysis: Compare the LDH release in the compound-treated groups to the OGD control group to determine the neuroprotective effect.

This guide provides a foundational understanding of the diverse biological activities of 1,4-benzothiazine derivatives. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development of this promising class of compounds for various therapeutic applications. The versatility of the 1,4-benzothiazine scaffold continues to inspire the design and synthesis of new derivatives with enhanced potency and selectivity, paving the way for future drug discovery breakthroughs.

References

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchhub.com [researchhub.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. broadpharm.com [broadpharm.com]

- 6. Induction of apoptosis by 1,4-benzothiazine analogs in mouse thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides [beilstein-journals.org]

- 13. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter [frontiersin.org]

- 15. Synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides: antibacterial, hemolytic and in silico TLR4 protein inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. usiena-air.unisi.it [usiena-air.unisi.it]

- 25. Old phenothiazine and dibenzothiadiazepine derivatives for tomorrow's neuroprotective therapies against neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. system.mthfrdoctors.com [system.mthfrdoctors.com]

- 27. researchgate.net [researchgate.net]

A Comprehensive Review of Synthetic Pathways for 2H-1,4-Benzothiazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

The 2H-1,4-benzothiazin-3(4H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its broad spectrum of biological activities. This technical guide provides an in-depth review of the core synthetic pathways for this important molecule, presenting detailed experimental protocols, comparative quantitative data, and visual representations of the reaction workflows.

Core Synthetic Strategies

The synthesis of 2H-1,4-benzothiazin-3(4H)-one and its derivatives primarily revolves around the cyclocondensation of 2-aminothiophenol with various C2-synthons. The most prevalent and efficient methods are detailed below.

Condensation of 2-Aminothiophenol with α-Haloesters

A widely employed and versatile method for the synthesis of the 2H-1,4-benzothiazin-3(4H)-one core involves the reaction of 2-aminothiophenol with α-haloesters, such as ethyl chloroacetate or ethyl bromoacetate. This reaction proceeds via an initial S-alkylation of the thiophenol, followed by an intramolecular cyclization through amidation.

General Reaction Scheme:

Figure 1: General scheme for the synthesis of 2H-1,4-Benzothiazin-3(4H)-one from 2-aminothiophenol and an α-haloester.

Experimental Protocols:

A variety of bases and solvents can be employed for this transformation, each influencing the reaction rate and yield.

Protocol 1.1: Using Potassium Carbonate in Ethanol

-

To a solution of 2-aminothiophenol (1.0 eq) in absolute ethanol, add anhydrous potassium carbonate (2.0 eq).

-

To this suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the desired 2H-1,4-benzothiazin-3(4H)-one.

Protocol 1.2: Using Sodium Ethoxide in Ethanol

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add 2-aminothiophenol (1.0 eq) to the freshly prepared sodium ethoxide solution.

-

Add ethyl chloroacetate (1.0 eq) and stir the mixture at room temperature.

-

After the reaction is complete (monitored by TLC), neutralize the mixture with a dilute acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with water, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography or recrystallization.

Quantitative Data Summary:

| Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl Chloroacetate | K₂CO₃ | Ethanol | Reflux | 6-12 | 75-85 | [1][2] |

| Ethyl Chloroacetate | NaOEt | Ethanol | Room Temp. | 24 | 70-80 | |

| Ethyl Bromoacetate | NaOAc | Ethanol | Reflux | 4-8 | 80-90 | [1] |

Reaction of 2-Aminothiophenol with Chloroacetyl Chloride

A direct and often high-yielding approach involves the acylation of 2-aminothiophenol with chloroacetyl chloride, followed by an intramolecular cyclization. This method typically requires a base to neutralize the hydrogen chloride generated during the reaction.

General Reaction Scheme:

Figure 2: Pathway involving the reaction of 2-aminothiophenol with chloroacetyl chloride.

Experimental Protocol 2.1:

-

Dissolve 2-aminothiophenol (1.0 eq) in a suitable solvent such as dioxane or chloroform.

-

Add a base, for example, pyridine or triethylamine (1.1 eq), to the solution.

-

Cool the mixture in an ice bath and add chloroacetyl chloride (1.05 eq) dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and an aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization from ethanol to yield pure 2H-1,4-benzothiazin-3(4H)-one.

Quantitative Data Summary:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyridine | Dioxane | 0 to RT | 4-6 | 85-95 | |

| Triethylamine | Chloroform | 0 to RT | 3-5 | 80-90 |

Condensation with Chloroacetic Acid

Another common method is the direct condensation of 2-aminothiophenol with chloroacetic acid. This reaction is typically carried out at elevated temperatures and can be performed with or without a catalyst.

General Reaction Scheme:

Figure 3: Direct condensation of 2-aminothiophenol with chloroacetic acid.

Experimental Protocol 3.1:

-

A mixture of 2-aminothiophenol (1.0 eq) and chloroacetic acid (1.1 eq) is heated, either neat or in a high-boiling solvent like toluene or xylene.

-

The reaction is heated to reflux for several hours, with the removal of water, for instance, by using a Dean-Stark apparatus.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization.[1][3]

Quantitative Data Summary:

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Toluene | Reflux | 8-16 | 60-75 | [3] |

| Neat | 120-140 | 4-8 | 65-80 |

Experimental Workflows

The following diagrams illustrate the typical laboratory workflows for the synthesis of 2H-1,4-benzothiazin-3(4H)-one.

Figure 4: Experimental workflow for the synthesis using an α-haloester.

Figure 5: Experimental workflow for the synthesis using chloroacetyl chloride.

Conclusion

The synthesis of 2H-1,4-benzothiazin-3(4H)-one can be achieved through several reliable and efficient pathways. The choice of a specific method may depend on the availability of starting materials, desired scale of the reaction, and the required purity of the final product. The condensation of 2-aminothiophenol with α-haloesters or chloroacetyl chloride generally provides higher yields and cleaner reactions compared to the direct condensation with chloroacetic acid. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the field of medicinal and organic chemistry for the synthesis of this important heterocyclic scaffold.

References

Exploring Novel Analogs of 2H-1,4-Benzothiazin-3(4H)-one: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Scaffold of 2H-1,4-Benzothiazin-3(4H)-one and Its Analogs. This guide delves into the synthesis, biological activities, and therapeutic potential of this versatile heterocyclic scaffold, providing detailed experimental protocols and quantitative data to facilitate further research and development in this promising area of medicinal chemistry.

The 2H-1,4-benzothiazin-3(4H)-one core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities. These include acetylcholinesterase inhibition for potential Alzheimer's disease treatment, antimicrobial and antifungal properties, anticancer activity, and calcium channel blocking effects. This guide aims to provide a comprehensive resource for researchers interested in exploring and developing novel analogs based on this core structure.

Synthetic Strategies for 2H-1,4-Benzothiazin-3(4H)-one Analogs

The synthesis of 2H-1,4-benzothiazin-3(4H)-one and its derivatives can be achieved through several synthetic routes. A common and effective method involves the reaction of 2-aminothiophenol with a suitable partner. One specific example is the synthesis of thiadiazole hybrid compounds, which have shown potent acetylcholinesterase inhibitory activity.

A general synthetic workflow for creating a library of diverse analogs is depicted below. This process often starts with the synthesis of key intermediates, which are then coupled with various building blocks to generate the final compounds.

Biological Activities and Quantitative Data

Novel analogs of 2H-1,4-benzothiazin-3(4H)-one have been synthesized and evaluated for a variety of biological activities. The following tables summarize the quantitative data for some of the most promising compounds.

Acetylcholinesterase (AChE) Inhibitory Activity

A series of thiadiazole hybrid compounds with a benzothiazine core were evaluated for their ability to inhibit acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[1][2][3]

| Compound | AChE IC50 (µM) |

| 3i | 0.027[2][3] |

| 3j | 0.025[2][3] |

| Donepezil (Reference) | 0.021[2] |

Cytotoxicity Data

The cytotoxicity of promising compounds was assessed against NIH/3T3 cells to determine their safety profile.[2][3]

| Compound | Cytotoxicity IC50 (µM) against NIH/3T3 cells |

| 3i | 98.29 ± 3.98[2][3] |

| 3j | 159.68 ± 5.53[2][3] |

Antimicrobial and Antifungal Activity

Certain derivatives of 2H-1,4-benzothiazin-3(4H)-one have demonstrated significant antimicrobial and antifungal activity. For example, 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues have shown promising results against Gram-positive bacteria and fungi, with MIC values ranging from 2 to 8 µg/mL.[4]

| Compound Series | Organism Type | MIC (µg/mL) |

| 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues | Gram-positive bacteria | 2 - 8[4] |

| Fungi | 2 - 8[4] |

Signaling Pathways

The diverse biological activities of 2H-1,4-benzothiazin-3(4H)-one analogs stem from their interaction with various signaling pathways. For instance, their anticancer effects can be attributed to the inhibition of pathways like the STAT3 signaling pathway.

References

- 1. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. periodicos.ufop.br [periodicos.ufop.br]

- 3. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors [mdpi.com]

- 4. 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2H-1,4-Benzothiazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the solubility and stability of the heterocyclic scaffold, 2H-1,4-Benzothiazin-3(4H)-one. This compound is a core structure in a variety of derivatives that have shown promise in medicinal chemistry, exhibiting a range of biological activities. A thorough understanding of its physicochemical properties, including solubility and stability, is paramount for the effective design, development, and formulation of novel therapeutic agents. This document synthesizes available data, outlines detailed experimental protocols for further investigation, and explores the potential mechanisms of action of its derivatives through signaling pathway diagrams. While quantitative data for the parent compound is limited in publicly accessible literature, this guide provides valuable information on related structures and establishes a framework for future research.

Introduction

2H-1,4-Benzothiazin-3(4H)-one is a bicyclic heterocyclic compound containing a benzene ring fused to a 1,4-thiazine ring. This core structure is of significant interest to the pharmaceutical industry due to the diverse biological activities exhibited by its derivatives. These activities include, but are not limited to, acetylcholinesterase inhibition and calcium channel antagonism, suggesting potential applications in neurodegenerative diseases and cardiovascular conditions.

The successful development of any drug candidate hinges on a comprehensive understanding of its physicochemical properties. Solubility and stability are critical parameters that influence a drug's bioavailability, formulation, and shelf-life. This guide aims to consolidate the available information on the solubility and stability of 2H-1,4-Benzothiazin-3(4H)-one and to provide detailed methodologies for its further characterization.

Physicochemical Properties

A summary of the basic physicochemical properties of 2H-1,4-Benzothiazin-3(4H)-one is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₇NOS | - |

| Molecular Weight | 165.21 g/mol | - |

| Melting Point | 176-178 °C | [1] |

| Appearance | White to off-white crystalline solid | - |

Solubility Profile

Quantitative solubility data for 2H-1,4-Benzothiazin-3(4H)-one in a range of solvents is not extensively available in the peer-reviewed literature. However, qualitative information from synthetic procedures and studies on related analogs provides some insights.

Qualitative Solubility:

Based on anecdotal evidence from synthetic chemistry literature, 2H-1,4-Benzothiazin-3(4H)-one and its derivatives exhibit low solubility in alcohols such as ethanol. Improved solubility is often observed in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, as well as in chlorinated solvents like dichloromethane and chloroform.

Quantitative Solubility of a Related Derivative:

A study on a related compound, 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide, provides a quantitative solubility value, as shown in Table 2. It is important to note that the presence of the dioxide group can significantly alter the physicochemical properties, including solubility, compared to the parent compound.

| Compound | Solvent/Medium | Temperature (°C) | Solubility |

| 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide | Aqueous buffer (pH 7.4) | Not Specified | >29.6 µg/mL |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain precise and reliable solubility data, the shake-flask method is recommended. This protocol is a standard method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of 2H-1,4-Benzothiazin-3(4H)-one in various solvents at different temperatures.

Materials:

-

2H-1,4-Benzothiazin-3(4H)-one (pure solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, acetone, acetonitrile, DMSO, dichloromethane)

-

Scintillation vials or glass test tubes with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2H-1,4-Benzothiazin-3(4H)-one to a series of vials, each containing a known volume of a specific solvent. A visual excess of solid should be present.

-

Prepare triplicate samples for each solvent and temperature combination.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C and 37 °C).

-

Shake the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand at the same temperature for a short period to allow the undissolved solid to settle.

-

Centrifuge the samples at a controlled temperature to pellet the remaining solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated HPLC-UV method.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of 2H-1,4-Benzothiazin-3(4H)-one of known concentrations.

-

Determine the concentration of the compound in the diluted supernatant from the calibration curve.

-

Calculate the solubility in the original solvent, taking into account the dilution factor.

-

Data Presentation:

The results should be presented in a table summarizing the solubility of 2H-1,4-Benzothiazin-3(4H)-one in each solvent at the tested temperatures, typically expressed in mg/mL or µg/mL.

Stability Studies

The stability of a drug candidate is a critical factor that can impact its safety and efficacy. Stability studies are essential to identify potential degradation products and to establish appropriate storage conditions and shelf-life.

Known Instabilities:

Studies on derivatives of 2H-1,4-Benzothiazin-3(4H)-one, particularly those with a carboxylic acid function at the C-3 position, have indicated instability under both acidic and basic conditions.[2] This suggests that the lactam and thioether moieties within the benzothiazine ring may be susceptible to hydrolysis.

Experimental Protocol for Forced Degradation Studies

Forced degradation (stress testing) studies are conducted to accelerate the degradation of a compound under various conditions more severe than those it would typically encounter. This helps to identify potential degradation pathways and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of 2H-1,4-Benzothiazin-3(4H)-one under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as per ICH guidelines.

Materials:

-

2H-1,4-Benzothiazin-3(4H)-one

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

-

Water (HPLC grade)

-

Methanol, Acetonitrile (HPLC grade)

-

Temperature-controlled oven

-

Photostability chamber with controlled light exposure (ICH Q1B option 1 or 2)

-

Validated stability-indicating HPLC method (see section 4.2)

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of 2H-1,4-Benzothiazin-3(4H)-one in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with HCl solutions at different concentrations and temperatures (e.g., room temperature, 60 °C).

-

Base Hydrolysis: Treat the stock solution with NaOH solutions at different concentrations and temperatures.

-

Oxidative Degradation: Treat the stock solution with H₂O₂ solution at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60 °C, 80 °C) in an oven.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber.

-

-

Time Points:

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.

-

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a validated stability-indicating HPLC method.

-

-

Data Analysis:

-

Calculate the percentage of degradation for each condition and time point.

-

Identify and quantify the major degradation products.

-

Attempt to elucidate the structure of significant degradation products using techniques like LC-MS/MS and NMR.

-

Data Presentation:

The results should be summarized in a table showing the percentage of degradation of 2H-1,4-Benzothiazin-3(4H)-one and the formation of major degradation products under each stress condition.

Protocol for Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Objective: To develop and validate a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of 2H-1,4-Benzothiazin-3(4H)-one and its degradation products.

Method Development:

-

Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase Selection:

-

Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.

-

Optimize the mobile phase composition (isocratic or gradient elution) to achieve good separation between the parent compound and its degradation products (obtained from forced degradation studies).

-

Adjust the pH of the aqueous phase with buffers (e.g., phosphate, acetate) to improve peak shape and resolution.

-

-

Detection Wavelength: Determine the optimal UV detection wavelength by scanning the UV spectrum of 2H-1,4-Benzothiazin-3(4H)-one.

-

Flow Rate and Temperature: Optimize the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25-30 °C) to achieve efficient separation in a reasonable run time.

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can distinguish the analyte from its degradation products and any other potential interferences. This is typically achieved by analyzing stressed samples and showing that the peaks are well-resolved.

-

Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

-

Range: Define the concentration range over which the method is linear, accurate, and precise.

-

Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies on spiked samples.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-